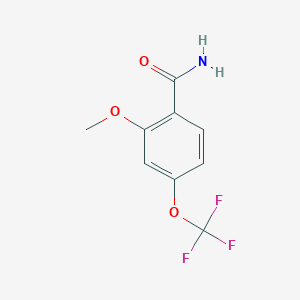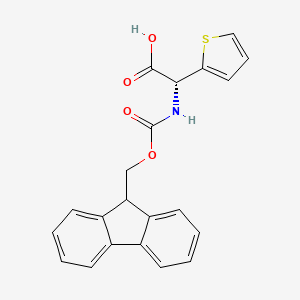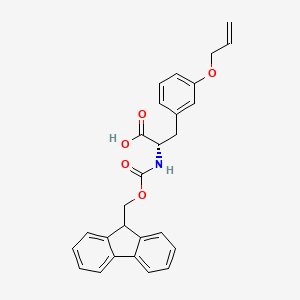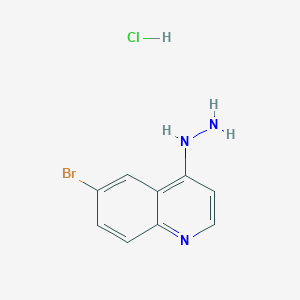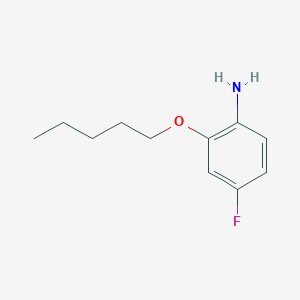
Amyl 4-Carboxyphenyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyl 4-Carboxyphenyl Carbonate is not directly mentioned in the provided papers. However, the papers discuss various amylose derivatives and their properties, which can be related to the general class of compounds that Amyl 4-Carboxyphenyl Carbonate may belong to. Amylose is a polysaccharide that can be modified to create various derivatives with different properties and applications, particularly in the field of chiral recognition and chromatography .
Synthesis Analysis
The synthesis of amylose derivatives is a complex process that involves regioselective substitution. Paper describes the synthesis of amylose derivatives with different substituents at specific positions on the glucose unit. This is achieved through a sequential process that begins with the esterification of the 2-position of a glucose unit. The synthesis process is crucial as it determines the arrangement of side chains, which in turn affects the chiral recognition abilities of the derivatives when used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC).
Molecular Structure Analysis
The molecular structure of amylose derivatives is significant in determining their properties and applications. Circular dichroism spectroscopy was used to investigate the structures of the synthesized amylose derivatives . The arrangement of side chains, as mentioned earlier, plays a critical role in the chiral recognition abilities of these derivatives. The paper does not provide detailed molecular structure analysis of Amyl 4-Carboxyphenyl Carbonate, but the techniques and principles discussed are relevant to the analysis of similar compounds.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving Amyl 4-Carboxyphenyl Carbonate. However, the synthesis and properties of amylose derivatives, such as those described in paper , imply that these compounds can participate in various chemical reactions, particularly those relevant to their functionalization and application in chiral recognition.
Physical and Chemical Properties Analysis
The physical and chemical properties of amylose derivatives are influenced by their molecular structure and the nature of their substituents. Paper discusses the solution properties of amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(phenylcarbamate), which include analyses of radii of gyration, particle scattering functions, and intrinsic viscosities. These properties are solvent-dependent and are analyzed in terms of the cylindrical wormlike chain model. The physical and chemical properties are crucial for the application of these derivatives in chromatography and potentially provide insight into the behavior of similar compounds like Amyl 4-Carboxyphenyl Carbonate.
Aplicaciones Científicas De Investigación
Organic Carbonates in Green Chemistry
Organic carbonates are increasingly important in green chemistry due to their applications as solvents, intermediates, and monomers in polymer synthesis. They offer an eco-friendly alternative to traditional organic solvents and chemicals, minimizing environmental impact. Research has focused on developing sustainable methods for synthesizing organic carbonates, including Amyl 4-Carboxyphenyl Carbonate, using carbon dioxide (CO2) as a raw material. This approach not only provides a use for CO2, a greenhouse gas, but also produces valuable chemicals with a wide range of industrial applications (Shukla & Srivastava, 2017).
Application in Carbon Sequestration and Utilization
The synthesis of organic carbonates, possibly including Amyl 4-Carboxyphenyl Carbonate, plays a role in carbon sequestration and utilization strategies. By converting CO2 into stable, useful products, this research contributes to efforts to mitigate climate change. The versatility of organic carbonates makes them suitable for a variety of uses, from materials science to the pharmaceutical industry, thus providing a pathway for the beneficial use of CO2 (Chaugule, Tamboli, & Kim, 2017).
Enzyme Assisted Extraction in Biomolecule Recovery
While not directly related to Amyl 4-Carboxyphenyl Carbonate, the application of enzyme-assisted extraction techniques in the recovery of biomolecules highlights the importance of chemical innovation in enhancing the efficiency of biological and chemical processes. Such methodologies may find parallel applications in the synthesis or extraction processes of Amyl 4-Carboxyphenyl Carbonate, demonstrating the interconnectedness of chemical innovations across different research domains (Nadar, Rao, & Rathod, 2018).
Safety And Hazards
Amyl 4-Carboxyphenyl Carbonate should be handled with care. In case of inhalation, the victim should be moved to fresh air and kept at rest. If it comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be rinsed with water. If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. If ingested, medical advice should be sought immediately .
Propiedades
IUPAC Name |
4-pentoxycarbonyloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIZZENBDILCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyl 4-Carboxyphenyl Carbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

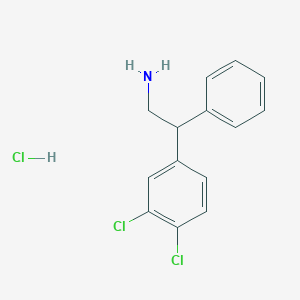
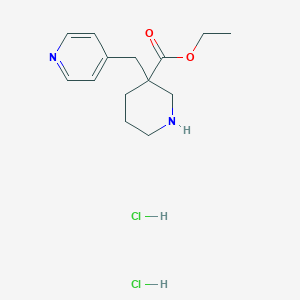
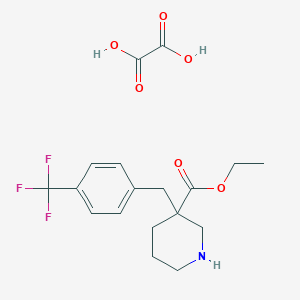
![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)
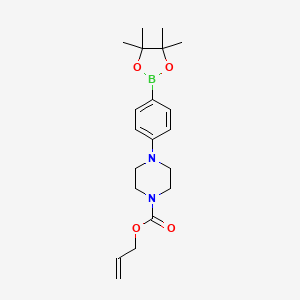
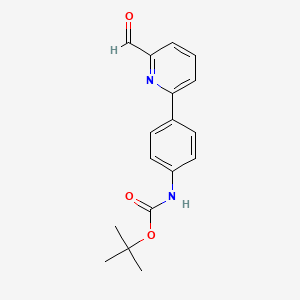
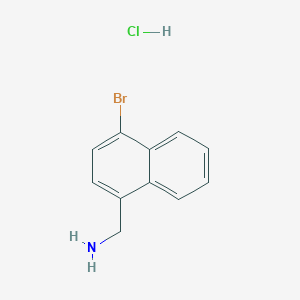
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)
